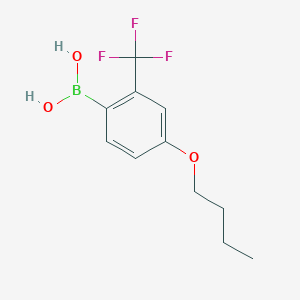

4-Butoxy-2-(trifluoromethyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halide or pseudohalide with a boronic acid in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. The boron atom can form stable covalent bonds with other atoms, making boronic acids useful in various chemical reactions .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between a halide or pseudohalide and a boronic acid in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Organic Synthesis

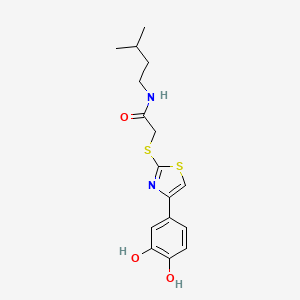

One significant application of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid and related compounds is in catalyzing organic reactions. For instance, the ortho-substituent on phenylboronic acids like 2,4-bis(trifluoromethyl)phenylboronic acid has been found to catalyze dehydrative condensation between carboxylic acids and amines effectively. This catalysis is crucial for the synthesis of peptides, showcasing the compound's role in facilitating bond formation in organic molecules (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Development of Antibacterial Agents

Another area of research involves exploring the antibacterial properties of phenylboronic acids. Studies on (trifluoromethoxy)phenylboronic acids, which share a similar structure to 4-Butoxy-2-(trifluoromethyl)phenylboronic acid, have investigated their physicochemical, structural, and antimicrobial properties. These compounds have shown potential as antibacterial agents against pathogens like Escherichia coli and Bacillus cereus, highlighting their significance in developing new antibacterial drugs (Agnieszka Adamczyk-Woźniak et al., 2021).

Bio-imaging and Photodynamic Therapy

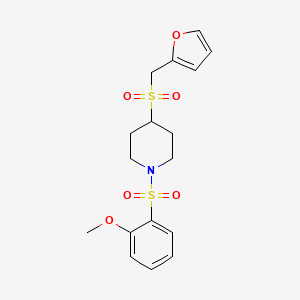

Phenylboronic acid derivatives, including those structurally related to 4-Butoxy-2-(trifluoromethyl)phenylboronic acid, have found applications in bio-imaging and photodynamic therapy. A study utilizing phenylboronic acid-functionalized pyrene demonstrated its effectiveness in the two-photon imaging of cell surface sialic acids and as a photodynamic therapy agent. This research points to the compound's potential in cancer diagnostics and treatment (Ting Li & Yang Liu, 2021).

Advanced Material Development

Moreover, phenylboronic acid-decorated polymeric nanomaterials have been extensively studied for their applications in drug delivery systems and biosensors. The unique chemistry of phenylboronic acid, including its ability to form reversible complexes with polyols, has been exploited in the development of glucose-responsive materials, highlighting its role in creating intelligent drug delivery systems (Tianyu Lan & Qianqian Guo, 2019).

Wirkmechanismus

Target of Action

The primary target of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

Boronic acids are generally known to be stable and easy to handle, making them important to organic synthesis .

Result of Action

Action Environment

The action of 4-Butoxy-2-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-butoxy-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-2-3-6-18-8-4-5-10(12(16)17)9(7-8)11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSSDWRCUPUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCCC)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2-(trifluoromethyl)phenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)

![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)

![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)

![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)